molecular formula C12H14F3NO3 B14800422 2-methoxy-N-[1-[4-(trifluoromethoxy)phenyl]ethyl]acetamide

2-methoxy-N-[1-[4-(trifluoromethoxy)phenyl]ethyl]acetamide

Cat. No.: B14800422
M. Wt: 277.24 g/mol
InChI Key: MKLCDCZNPIIAEI-UHFFFAOYSA-N
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Description

2-methoxy-N-[1-[4-(trifluoromethoxy)phenyl]ethyl]acetamide is a synthetic organic compound that features both methoxy and trifluoromethoxy functional groups. These groups are known for their significant roles in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[1-[4-(trifluoromethoxy)phenyl]ethyl]acetamide typically involves the reaction of 4-(trifluoromethoxy)benzylamine with 2-methoxyacetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[1-[4-(trifluoromethoxy)phenyl]ethyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-methoxy-N-[1-[4-(trifluoromethoxy)phenyl]ethyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methoxy-N-[1-[4-(trifluoromethoxy)phenyl]ethyl]acetamide involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The compound may inhibit specific enzymes or bind to receptors, modulating various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-N-[1-[4-(trifluoromethoxy)phenyl]ethyl]acetamide is unique due to the presence of both methoxy and trifluoromethoxy groups, which impart distinct chemical properties. The combination of these functional groups enhances the compound’s stability, reactivity, and potential biological activities, making it a valuable compound in various fields of research .

Properties

IUPAC Name

2-methoxy-N-[1-[4-(trifluoromethoxy)phenyl]ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO3/c1-8(16-11(17)7-18-2)9-3-5-10(6-4-9)19-12(13,14)15/h3-6,8H,7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKLCDCZNPIIAEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC(F)(F)F)NC(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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